2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H18Cl2FN5O3 and its molecular weight is 490.32. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are synthetic auxins used as plant growth regulators . They are typically used as herbicides, effectively controlling various weeds .
Mode of Action
Compounds like 2,4-d, which this compound resembles, act by mimicking natural auxins at the molecular level . They disrupt the microfilament skeleton, controlling cell generation and root extension .
Result of Action
Similar compounds like 2,4-d are known to control cell generation and root extension in plants .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound 2,4-D, which this compound resembles, has been used in nanocarrier-based formulations to improve use efficiency and reduce off-target effects of pesticides . These formulations can reduce volatilization and leaching risks .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN5O3/c23-15-5-6-19(17(24)9-15)33-12-20(31)26-7-8-30-21-16(10-28-30)22(32)29(13-27-21)11-14-3-1-2-4-18(14)25/h1-6,9-10,13H,7-8,11-12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYGDPXXAJNVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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